molecular formula C20H24N4O2S B2492762 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 899972-31-7

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B2492762
CAS No.: 899972-31-7
M. Wt: 384.5
InChI Key: LLRRRBNZYJKFGW-UHFFFAOYSA-N
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Description

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone features a pyrazoline core substituted with a 2-hydroxyphenyl group at position 5, a thiophen-2-yl moiety at position 3, and a 4-methylpiperazinyl-acetyl side chain. The 4-methylpiperazine moiety may enhance solubility and bioavailability due to its basic nitrogen .

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-22-8-10-23(11-9-22)14-20(26)24-17(15-5-2-3-6-18(15)25)13-16(21-24)19-7-4-12-27-19/h2-7,12,17,25H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRRRBNZYJKFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a pyrazole ring, a thiophene moiety, and a piperazine substituent. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 366.47 g/mol. The presence of hydroxyl and piperazine groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Similar Pyrazole 1MCF7 (breast cancer)39.70
Similar Pyrazole 2A549 (lung cancer)11.17
Target CompoundTBDTBD

Studies suggest that the mechanism of action may involve the induction of apoptosis through caspase activation pathways, as seen in other pyrazole derivatives .

Anti-inflammatory Effects

The compound is hypothesized to possess anti-inflammatory properties due to the presence of the pyrazole ring, which has been associated with inhibition of pro-inflammatory cytokines. The biological activity can be attributed to its ability to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial activity against various pathogens. The target compound's structure may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of growth .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
  • Receptor Modulation : Interaction with specific receptors involved in pain and inflammation pathways may contribute to its analgesic effects.
  • Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways is a significant mechanism for anticancer activity .

Case Studies

Several studies have focused on the biological activities of related pyrazole compounds:

  • Cytotoxic Effects : A study assessing the cytotoxicity of various pyrazole derivatives found that those containing hydroxyl groups exhibited enhanced activity against breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 40 µM .
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of pyrazole compounds in animal models, demonstrating reduced edema and cytokine levels upon administration .
  • Antimicrobial Testing : A series of tests showed that certain pyrazole derivatives effectively inhibited bacterial growth, suggesting a broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrazoline Core

Table 1: Key Structural Differences Among Analogues
Compound Name / ID R5 (Pyrazoline) R3 (Pyrazoline) Side Chain (Position 1) Key Features
Target Compound 2-Hydroxyphenyl Thiophen-2-yl 4-Methylpiperazinyl-ethylketone Enhanced solubility via 4-methylpiperazine; potential for H-bonding (2-OH)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone 4-Hydroxyphenyl Thiophen-2-yl Piperidinyl-ethylketone Reduced basicity (piperidine vs. methylpiperazine); altered H-bonding (4-OH vs. 2-OH)
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 4-Fluorophenyl Thiophen-2-yl Phenol at pyrazole-3 Fluorine enhances metabolic stability; dual pyrazole-pyrazoline system
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Anthracen-9-yl Phenyl Acetyl Bulky anthracene group; planar aromatic system may impede membrane permeability
1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone 2-Chlorophenyl Methyl Acetyl Electron-withdrawing Cl affects reactivity; steric hindrance from methyl

Crystallographic and Conformational Insights

  • Target Compound: No crystallographic data available in the provided evidence.
  • Chlorophenyl Derivative : Crystal structure (R factor = 0.053) shows intramolecular H-bonding between the 2-Cl and pyrazoline NH, stabilizing the conformation.

Inferred Pharmacological Potential

  • Target Compound : The 4-methylpiperazinyl group is common in CNS-active drugs (e.g., antipsychotics), suggesting possible blood-brain barrier penetration. The 2-hydroxyphenyl group may confer antioxidant or anti-inflammatory activity .
  • Analogues :
    • 4-Fluorophenyl Derivative : Fluorine substituents often improve metabolic stability and bioavailability.
    • Anthracene Derivative : Bulky anthracene may limit solubility but enhance intercalation with DNA/proteins.

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